

In-Depth Technical Guide to 6-(Methoxycarbonyl)nicotinic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-(Methoxycarbonyl)nicotinic acid

Cat. No.: B092421

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

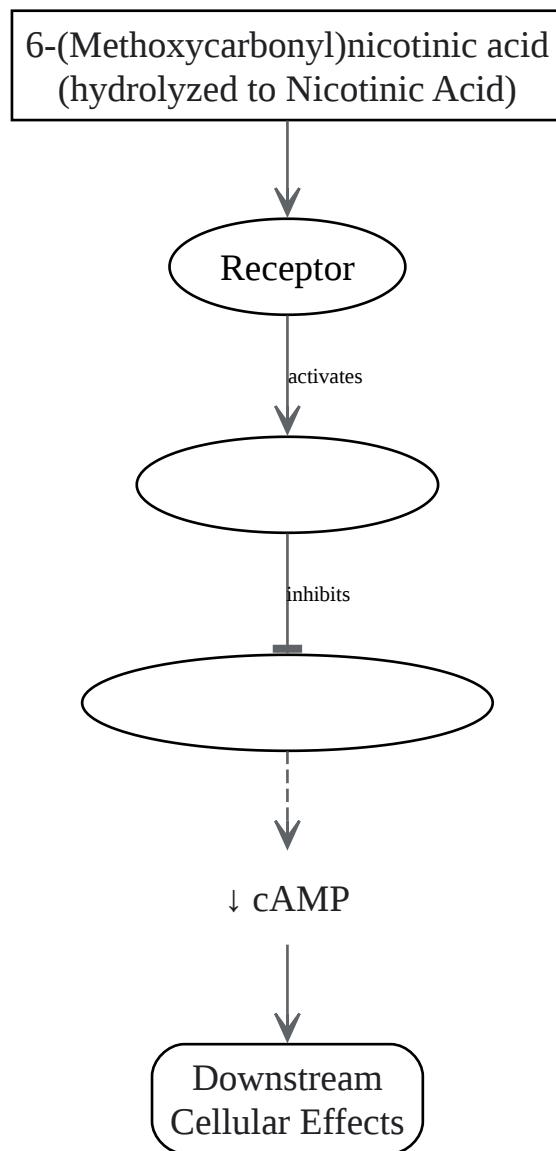
Introduction

6-(Methoxycarbonyl)nicotinic acid, a derivative of nicotinic acid (niacin or Vitamin B3), is a molecule of interest in pharmaceutical and agrochemical research. It serves as a key intermediate in the synthesis of a variety of bioactive compounds. This technical guide provides a comprehensive overview of the known properties of **6-(Methoxycarbonyl)nicotinic acid**, including its chemical and physical characteristics, biological activity, and relevant experimental protocols. Due to the limited direct research on this specific derivative, much of the biological context is inferred from the extensive studies on its parent compound, nicotinic acid, and related nicotinic acid esters.

Chemical and Physical Properties

Quantitative data for **6-(Methoxycarbonyl)nicotinic acid** is not extensively reported in publicly available literature. The following table summarizes the available information for **6-(Methoxycarbonyl)nicotinic acid** and provides a comparison with the well-characterized parent compound, nicotinic acid.

Property	6-(Methoxycarbonyl)nicotinic acid	Nicotinic Acid
CAS Number	17874-76-9	59-67-6
Molecular Formula	C ₈ H ₇ NO ₄	C ₆ H ₅ NO ₂
Molecular Weight	181.145 g/mol [1]	123.11 g/mol [2]
Appearance	-	White crystalline powder[3]
Melting Point	-	236-239 °C[2][3]
Boiling Point	-	Sublimes
Solubility	-	Soluble in hot water and hot ethanol.[4] Slightly soluble in cold water.[4] Soluble in DMSO and DMF (approx. 1 mg/mL).[2]
pKa	-	4.85 (at 25°C)
Storage	2-8°C[1]	Room temperature, protect from light.[5]


Biological Activity and Signaling Pathways

Direct pharmacological studies on **6-(Methoxycarbonyl)nicotinic acid** are not readily available. However, its biological activity is expected to be closely related to that of nicotinic acid, as nicotinic acid esters often function as prodrugs that are hydrolyzed in the body to release the active parent compound.

Mechanism of Action

The primary mechanism of action of nicotinic acid involves the activation of the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[6] GPR109A is expressed in adipocytes and immune cells.[6] Upon binding of nicotinic acid, the receptor couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and

a decrease in intracellular cyclic AMP (cAMP) levels.^[6] This signaling cascade is responsible for the antilipolytic effects of nicotinic acid in adipose tissue.

[Click to download full resolution via product page](#)

Caption: GPR109A Receptor Signaling Pathway.

Expected Pharmacological Effects

As a prodrug of nicotinic acid, **6-(Methoxycarbonyl)nicotinic acid** is anticipated to exhibit similar pharmacological effects upon *in vivo* hydrolysis, including:

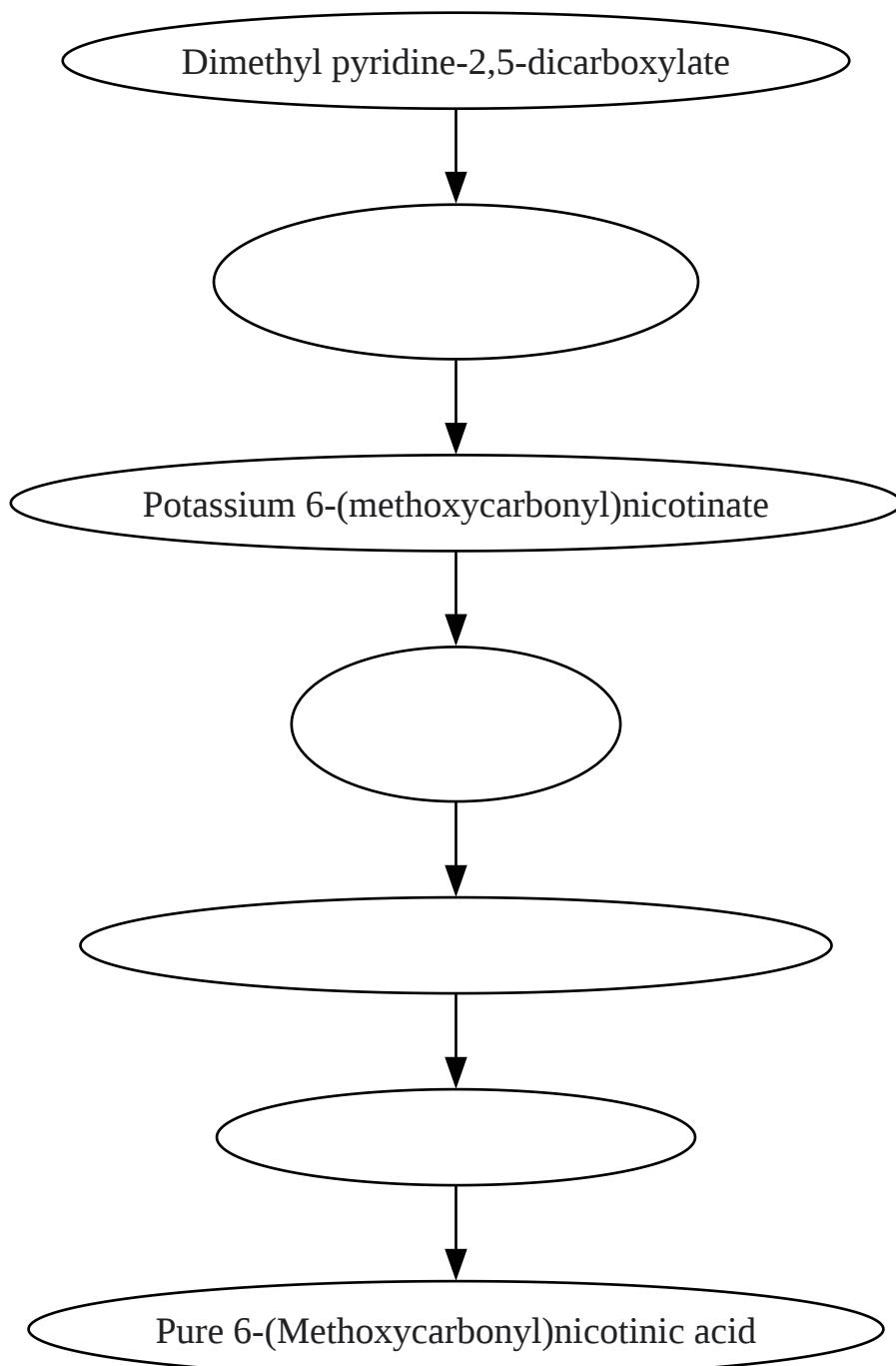
- Antilipolytic Effects: Inhibition of lipolysis in adipose tissue, leading to a reduction in circulating free fatty acids.
- Lipid-Modifying Effects: Reduction of LDL cholesterol and triglycerides, and an increase in HDL cholesterol.
- Anti-inflammatory Effects: Activation of GPR109A on immune cells can modulate inflammatory responses.

Experimental Protocols

Detailed experimental protocols specifically for **6-(Methoxycarbonyl)nicotinic acid** are scarce. The following sections provide generalized methodologies that can be adapted for the synthesis, purification, and analysis of this compound based on established procedures for nicotinic acid and its derivatives.

Synthesis of **6-(Methoxycarbonyl)nicotinic acid**

A plausible synthetic route to **6-(Methoxycarbonyl)nicotinic acid** is the selective hydrolysis of dimethyl pyridine-2,5-dicarboxylate.


Materials and Reagents:

- Dimethyl pyridine-2,5-dicarboxylate
- Potassium hydroxide (KOH)
- Ethanol
- Hydrochloric acid (HCl)
- Distilled water

Procedure:

- Dissolve dimethyl pyridine-2,5-dicarboxylate in ethanol.

- Slowly add a solution of potassium hydroxide in ethanol to the reaction mixture. The molar ratio of the diester to KOH should be approximately 1:1 to favor mono-hydrolysis.
- Stir the reaction mixture at room temperature for a specified time (e.g., 2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, a precipitate of the potassium salt of the product may form. Filter the solid and dissolve it in distilled water.
- Acidify the aqueous solution with hydrochloric acid to a pH of approximately 3. This will protonate the carboxylate and cause the product to precipitate.
- Filter the precipitated **6-(Methoxycarbonyl)nicotinic acid**, wash with cold water, and dry under vacuum.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **6-(Methoxycarbonyl)nicotinic acid**.

Analytical Methods

The purity and identity of **6-(Methoxycarbonyl)nicotinic acid** can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

- Column: A reversed-phase C18 column is suitable.
- Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid or other ion-pairing agent.
- Detection: UV detection at a wavelength around 260 nm.

Mass Spectrometry (MS):

- Mass spectrometry can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive mode would be expected to show a prominent ion at m/z 182.04 $[M+H]^+$.

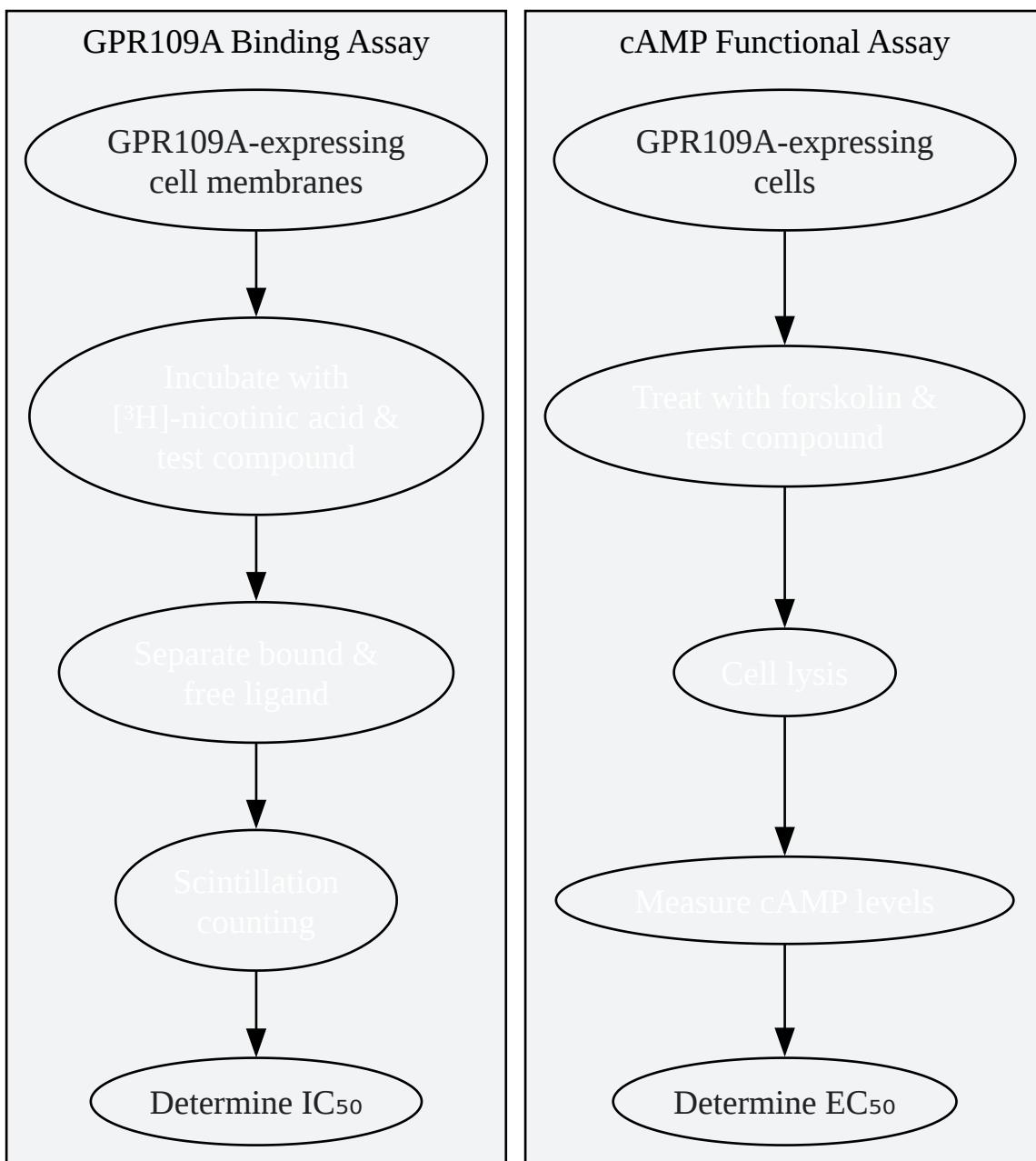
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR and ^{13}C NMR spectroscopy can be used to confirm the structure of the molecule. The expected ^1H NMR spectrum would show signals for the aromatic protons on the pyridine ring, the methyl protons of the ester group, and the acidic proton of the carboxylic acid group.

In Vitro Biological Assays

GPR109A Receptor Binding Assay:

This assay determines the affinity of the compound for the GPR109A receptor.


- Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human GPR109A receptor.
- Binding Reaction: Incubate the membranes with a radiolabeled ligand (e.g., $[^3\text{H}]$ -nicotinic acid) and varying concentrations of the test compound (**6-(Methoxycarbonyl)nicotinic acid**, pre-hydrolyzed if testing as nicotinic acid).
- Separation: Separate the bound and free radioligand using rapid filtration through a glass fiber filter.

- Detection: Quantify the radioactivity on the filters using liquid scintillation counting.
- Data Analysis: Determine the IC_{50} value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

cAMP Assay:

This functional assay measures the effect of the compound on adenylyl cyclase activity.

- Cell Culture: Use a cell line expressing GPR109A.
- Treatment: Treat the cells with a phosphodiesterase inhibitor followed by forskolin (to stimulate adenylyl cyclase) and varying concentrations of the test compound.
- Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA-based).
- Data Analysis: Determine the EC_{50} value, which is the concentration of the test compound that produces 50% of the maximal inhibition of cAMP production.

[Click to download full resolution via product page](#)

Caption: In vitro biological assay workflow.

Conclusion

6-(Methoxycarbonyl)nicotinic acid is a valuable chemical intermediate with potential applications in drug discovery and development. While direct experimental data on this specific compound is limited, its properties can be largely inferred from its close relationship to nicotinic

acid. As a presumed prodrug, it is expected to exhibit the pharmacological profile of nicotinic acid by activating the GPR109A receptor. The experimental protocols outlined in this guide provide a foundation for the synthesis, characterization, and biological evaluation of **6-(Methoxycarbonyl)nicotinic acid** and its derivatives, paving the way for further research into its therapeutic potential. Further studies are warranted to fully elucidate the specific properties and biological activities of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-(Methoxycarbonyl)nicotinic acid [myskinrecipes.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Nicotinic acid | ibresco [ibresco.com]
- 4. benchchem.com [benchchem.com]
- 5. Niacin | 59-67-6 | FN16182 | Biosynth [biosynth.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to 6-(Methoxycarbonyl)nicotinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b092421#what-are-the-properties-of-6-methoxycarbonyl-nicotinic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com